Liroldine
Overview
Description
Preparation Methods
The preparation of Liroldine involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for synthesizing similar compounds often include:
Ring Construction: This involves the formation of the core structure from cyclic or acyclic precursors.
Functionalization: Preformed rings are functionalized to introduce desired substituents.
Chemical Reactions Analysis
Liroldine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Liroldine has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms.
Biology: Investigated for its antiamoebic activity.
Medicine: Potential use in treating amoebic infections.
Industry: Used in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Liroldine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to proteins involved in the survival and proliferation of amoebic cells. This binding disrupts essential cellular processes, leading to the death of the amoebic cells .
Comparison with Similar Compounds
Liroldine can be compared with other antiamoebic compounds such as metronidazole and tinidazole. Unlike these compounds, this compound has a unique structure that may offer advantages in terms of efficacy and safety. Similar compounds include:
This compound’s uniqueness lies in its distinct chemical structure, which may contribute to its specific antiamoebic activity.
Properties
IUPAC Name |
N-[4-[4-(3,4-dihydro-2H-pyrrol-5-ylamino)-3-fluorophenyl]-2-fluorophenyl]-3,4-dihydro-2H-pyrrol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4/c21-15-11-13(5-7-17(15)25-19-3-1-9-23-19)14-6-8-18(16(22)12-14)26-20-4-2-10-24-20/h5-8,11-12H,1-4,9-10H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMYQFUQFNSKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC4=NCCC4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146951 | |
Record name | Liroldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105102-20-3 | |
Record name | Liroldine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liroldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIROLDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7H9M0ICD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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